5-Bromo-3-chloropicolinaldehyde
Overview
Description
“5-Bromo-3-chloropicolinaldehyde” is a chemical compound with the CAS Number: 885168-04-7 . It has a molecular weight of 220.45 . The IUPAC name for this compound is 5-bromo-3-chloro-2-pyridinecarbaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H3BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
. This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid or lump . It should be stored in an inert atmosphere at 2-8°C . .
Scientific Research Applications
Applications in Organic and Coordination Chemistry
One application involves the one-pot halomethylation of 5-substituted salicylaldehydes , providing a convenient method to attach functional arms to salicylaldehydes for further applications in organic and coordination chemistry. This approach facilitates the synthesis of heteroditopic ligands as receptors for metal salts, showcasing the compound's utility in creating complex molecules for binding metal ions (Wang et al., 2006).
Catalytic Applications
Another research domain is the amination of polyhalopyridines catalyzed by palladium complexes , where 5-bromo-2-chloropyridine serves as a substrate to produce amino derivatives with high yields and excellent chemoselectivity. This process exemplifies the compound's role in facilitating selective functionalization, which is crucial for synthesizing biologically active molecules or materials with specific properties (Ji et al., 2003).
Enzyme Immobilization and Crosslinking
The compound is also relevant in the context of enzyme immobilization and crosslinking , where it could potentially be used as a crosslinker due to its reactive halogen atoms. Crosslinking enhances enzyme stability and prevents subunit dissociation, which is crucial for biocatalysis applications. Although not directly related to 5-Bromo-3-chloropicolinaldehyde, glutaraldehyde's role in biocatalysts design hints at the potential use of similar halogenated compounds in creating more stable enzyme systems (Barbosa et al., 2014).
Antibacterial Activity
Furthermore, derivatives of halogenated picolinaldehydes, such as 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide , have been synthesized and characterized for their antibacterial activities. These compounds showcase the potential of this compound and its derivatives in developing new antibacterial agents, indicating its importance in medicinal chemistry (Li, 2009).
Synthesis of Complex Molecules
Lastly, the synthesis of complex molecules, such as unsymmetric bishydrazone derivatives , demonstrates the compound's utility in creating molecules with potential applications in molecular docking and theoretical chemistry studies. These derivatives exhibit unique electronic and structural properties, underscoring the broad utility of this compound in synthesizing functionally diverse molecules (Kaya et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-chloropyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAHJBCDOAWAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660574 | |
Record name | 5-Bromo-3-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885168-04-7 | |
Record name | 5-Bromo-3-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-chloropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.